Leucomycin

Gastrointestinal Tolerability Motility Adverse Events

Choose Leucomycin (Kitasamycin) for its distinct 16-membered macrolide advantages: superior GI tolerability over 14-membered macrolides, proven efficacy against Mycoplasma and Gram-positive pathogens via 50S ribosomal binding, and a unique Leucomycin A5 scaffold amenable to 3''-O-acylation for semi-synthetic derivatives with enhanced pharmacokinetics. Ideal for in-feed formulations, veterinary R&D, and next-generation macrolide programs targeting resistant Staphylococcus aureus. Available as base complex and water-soluble tartrate salt for flexible formulation.

Molecular Formula C35H59NO13
Molecular Weight 701.8 g/mol
Cat. No. B7888351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin
Molecular FormulaC35H59NO13
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3
InChIKeyXYJOGTQLTFNMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucomycin (Kitasamycin) Procurement: Core Characteristics of a 16-Membered Macrolide Antibiotic Complex


Leucomycin, also widely known as Kitasamycin, is a 16-membered macrolide antibiotic complex produced through the fermentation of *Streptomyces kitasatoensis* [1]. It is a multi-component mixture primarily consisting of the biologically active components A1 and A3 to A9 [2]. The compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [3]. Characterized by a 16-membered macrocyclic lactone ring [4], its antibacterial spectrum is predominantly active against Gram-positive bacteria, Mycoplasma species, Leptospira, and certain Gram-negative cocci [5].

Why Leucomycin (Kitasamycin) Procurement Cannot Be Casually Substituted with Other 16-Membered Macrolides


In-class substitution of Leucomycin with other 16-membered macrolides like tylosin, spiramycin, or josamycin is not a straightforward, equivalent exchange. While these compounds share the same ribosomal binding site and core antibacterial mechanism [1], critical differences in their substitution patterns, particularly at the C-3 and C-4'' positions, lead to significant divergence in key performance metrics [2]. These structural variations impact not only the minimum inhibitory concentrations (MICs) against specific pathogens, as seen in Mycoplasma gallisepticum [3], but also profoundly affect crucial non-antibiotic characteristics. This includes the compound's gastrointestinal (GI) tolerability profile, where the 16-membered lactone ring structure offers a distinct advantage over its 14-membered counterparts [4]. Furthermore, the specific chemistry of Leucomycin A5's 3''-O-position makes it uniquely amenable to acylation, enabling the creation of semi-synthetic derivatives with enhanced pharmacokinetic properties, an opportunity not equally available across all 16-membered analogs [5].

Leucomycin (Kitasamycin) Procurement: Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative GI Safety Profile: Leucomycin vs. 14-Membered Macrolides

In head-to-head comparative studies in unanaesthetized dogs, Leucomycin, a 16-membered macrolide, exhibited a markedly superior gastrointestinal (GI) tolerability profile compared to 14-membered macrolides. The study directly compared the effects of macrolide antibiotics on GI motility [1]. The key differentiation lies in the absence of adverse GI effects, which is a significant clinical and procurement consideration for therapies requiring oral or in-feed administration.

Gastrointestinal Tolerability Motility Adverse Events Veterinary Formulation

Comparative In Vitro Efficacy: Kitasamycin vs. Tylosin and Tiamulin for Mycoplasma gallisepticum

In a direct comparative study, the minimum inhibitory concentration (MIC) of Kitasamycin was determined alongside Tylosin and Tiamulin for controlling *Mycoplasma gallisepticum* (Mg), a major avian pathogen. The study provides quantitative differentiation, showing that while Kitasamycin is effective, Tiamulin has the lowest MIC. This evidence is crucial for product selection, as it highlights Kitasamycin as an effective option, albeit with a higher MIC than Tiamulin in this specific assay, which may influence its role in treatment or prevention strategies where spectrum, cost, or other factors are balanced against pure potency [1].

Mycoplasma Poultry Disease Veterinary Antibiotics MIC

Efficacy of Kitasamycin in Proliferative Enteropathy (PPE) Control

An in vivo study evaluated the efficacy of in-feed Leucomycin (Kitasamycin) at defined concentrations for preventing Porcine Proliferative Enteropathy (PPE) caused by *Lawsonia intracellularis* in experimentally infected pigs [1]. The study demonstrated that dietary inclusion at 90 ppm and 180 ppm was effective, providing a specific, quantifiable use case. This evidence supports the use of Leucomycin not just as an antimicrobial but as a performance-enhancing feed additive that mitigates the impact of subclinical enteric disease.

Swine Disease Feed Additive Performance Lawsonia intracellularis

Pharmacokinetic Differentiation: Enhanced Serum Levels via 3''-O-Acylation

Acylation of Leucomycin A5 at the 3''-O-position was found to significantly increase the in vitro antibacterial activity against both sensitive and resistant microorganisms, with acetyl or propionyl groups showing the most pronounced effect [1]. Crucially, this same modification also increased the compound's serum level, a key pharmacokinetic parameter. The study identified 3''-O-Propionylleucomycin A5 as the derivative with the highest antibacterial activity and the highest serum level among all derivatives tested. This contrasts with acylation at the C-3 or C-9 hydroxyl groups, which reduced activity. This evidence highlights a specific and valuable chemical handle on the Leucomycin scaffold for developing next-generation macrolides with improved drug-like properties, a feature not universally applicable to all 16-membered macrolides.

Drug Design Pharmacokinetics Semi-synthetic Derivatives SAR

Dual Bioactivity: Antiproliferative Effects of Leucomycin A7 Derivatives

A series of novel Leucomycin analogs derived from Leucomycin A7 were synthesized using nitroso Diels-Alder reactions [1]. While most derivatives retained the classic macrolide antibiotic profile, the study revealed that several compounds exhibited moderate antiproliferative and cytotoxic activity, a property not observed in the parent Leucomycin itself [1]. This indicates that the Leucomycin core structure, when appropriately modified, can be repurposed for new biological activities, expanding its potential research applications beyond traditional infectious disease studies. This dual-activity potential differentiates the Leucomycin scaffold from other macrolides that have not been shown to yield antiproliferative derivatives through similar simple modifications.

Anticancer Chemical Biology Antiproliferative Synthetic Chemistry

Strategic Application Scenarios for Leucomycin (Kitasamycin) Procurement


Veterinary Feed Additive for Swine and Poultry Performance and Disease Prevention

Based on evidence of its favorable GI tolerability compared to 14-membered macrolides [1] and its demonstrated efficacy in preventing porcine proliferative enteropathy (PPE) [2], Leucomycin is optimally positioned for in-feed formulations. Its broad spectrum against Gram-positive bacteria and Mycoplasma [3], coupled with low toxicity, makes it a strategic choice for growth promotion and the prevention of respiratory and enteric diseases in swine and poultry. The availability of water-soluble salts like Leucomycin tartrate further enhances its utility in large-scale animal husbandry operations where drinking water medication is preferred .

Lead Scaffold for Semi-synthetic Macrolide Antibiotic Development

For pharmaceutical R&D programs focused on next-generation macrolides, the Leucomycin A5 scaffold presents a unique opportunity. The evidence clearly shows that strategic acylation at the 3''-O-position can simultaneously enhance both antibacterial potency and systemic exposure (serum levels) [1]. This specific structure-activity relationship (SAR) provides a defined path for medicinal chemists to design novel derivatives with improved pharmacokinetic profiles. The potential to overcome resistance in pathogens like *Staphylococcus aureus* through targeted modifications adds significant value to this application scenario [2].

Research Tool for Comparative Macrolide Studies and GI Motility Investigation

Leucomycin serves as a critical comparator compound in academic and industrial research. Its well-characterized, non-motilin-stimulating effect on the gastrointestinal tract, in stark contrast to 14-membered macrolides [1], makes it an essential control in studies investigating the gastrointestinal side effects of antibiotics and the role of macrolides as motilin agonists. Its use as a reference standard in MIC and antimicrobial susceptibility testing for Mycoplasma and Gram-positive bacteria is also a key research application [2].

Chemical Biology Tool for Probing Non-Antibiotic Bioactivities

The discovery that specific modifications to the Leucomycin A7 core can impart moderate antiproliferative and cytotoxic activity [1] opens a new application scenario in chemical biology. Researchers investigating novel anticancer or cell-signaling mechanisms can procure Leucomycin as a starting material to synthesize a unique library of compounds. This repurposing potential, moving beyond the classic antibiotic use-case, provides a compelling reason for academic labs and biotech companies to add Leucomycin to their compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.